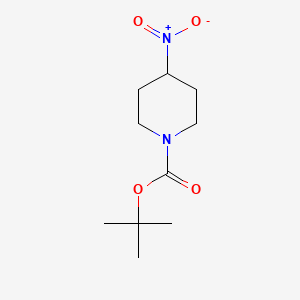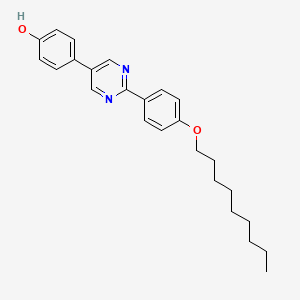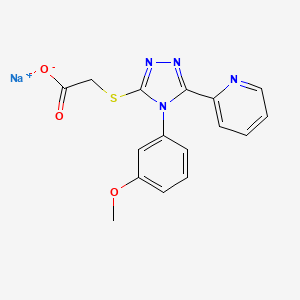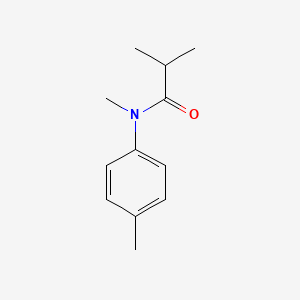
5-(methoxymethoxy)-Pentanoicacidmethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxymethoxy)-Pentanoicacidmethylester is an organic compound that features a methoxymethoxy group attached to a pentanoic acid methyl ester backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethoxy)-Pentanoicacidmethylester typically involves the protection of alcohol groups using methoxymethyl (MOM) ethers. The process begins with the deprotonation of the alcohol using a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane, followed by the addition of a chloromethyl reagent . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection strategies. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
5-(Methoxymethoxy)-Pentanoicacidmethylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Methoxymethoxy)-Pentanoicacidmethylester has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 5-(methoxymethoxy)-Pentanoicacidmethylester involves its interaction with specific molecular targets. The methoxymethoxy group can act as a protecting group, preventing unwanted reactions at the alcohol site. This allows for selective reactions at other functional groups, facilitating complex synthetic pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions.
類似化合物との比較
Similar Compounds
Methoxymethyl ethers: Similar in structure and used for protecting alcohols.
Pentanoic acid derivatives: Share the pentanoic acid backbone but differ in functional groups attached.
Uniqueness
5-(Methoxymethoxy)-Pentanoicacidmethylester is unique due to its dual functionality as both a protecting group and a reactive ester. This dual functionality allows for versatile applications in synthetic chemistry and industrial processes.
特性
CAS番号 |
138613-36-2 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.212 |
IUPAC名 |
methyl 5-(methoxymethoxy)pentanoate |
InChI |
InChI=1S/C8H16O4/c1-10-7-12-6-4-3-5-8(9)11-2/h3-7H2,1-2H3 |
InChIキー |
WNRZNJCHHTXQQP-UHFFFAOYSA-N |
SMILES |
COCOCCCCC(=O)OC |
同義語 |
5-(methoxymethoxy)-Pentanoicacidmethylester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B593884.png)



![3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B593888.png)
![1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one](/img/structure/B593889.png)


